4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde
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Overview
Description
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzaldehyde moiety substituted with a methoxy group and a pyrazolo[1,5-a]pyrazine ring system
Mechanism of Action
Target of Action
The compound “4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .
Mode of Action
It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, which this compound is a derivative of, interact regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This interaction forms the basis for various synthetic transformations aimed at creating biologically active compounds .
Biochemical Pathways
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases . This suggests that these compounds may interact with biochemical pathways related to these conditions.
Pharmacokinetics
For instance, the presence of a methoxy group (OCH3) and a carboxyl group (COOH) could potentially influence its absorption and distribution .
Result of Action
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been used as inhibitors of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . This suggests that the compound may have similar effects.
Action Environment
It is known that the compound’s synthesis involves a reaction with n-iodosuccinimide in the presence of n-methylmorpholine . This suggests that the compound’s action may be influenced by the presence of these substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to carbonylation catalyzed with palladium(II) chloride complexed with 1,1’-bis(diphenylphosphino)ferrocene under pressure in methanol solution, yielding the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzoic acid.
Reduction: 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including potential drugs for treating various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Chemistry: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These compounds share the pyrazolo[1,5-a]pyrazine core and are studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are known for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are also studied for their biological activities and potential therapeutic applications.
Uniqueness
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzaldehyde moiety enhances its reactivity and potential for further functionalization, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIORBSALADXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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